molecular formula C26H18O2 B14016098 9,9'-Bixanthene CAS No. 4381-14-0

9,9'-Bixanthene

Cat. No.: B14016098
CAS No.: 4381-14-0
M. Wt: 362.4 g/mol
InChI Key: ITCRKCCNJBBRCM-UHFFFAOYSA-N
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Description

9,9'-Bixanthene is a chemical compound formed from the oxidative coupling of xanthene, as identified in studies investigating the oxidation capabilities of manganese-based reagents . This reaction pathway positions this compound as an intermediate or model compound in research focused on oxidation mechanisms and the development of novel synthetic methodologies. Its structure suggests potential utility in the exploration of organic electronic materials or as a building block for more complex molecular architectures, drawing parallels to other xanthene-derived structures used in materials science, such as spiro[fluorene-9,9'-xanthene]-based hole transport materials . Researchers value this compound for fundamental studies in organic chemistry and materials research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4381-14-0

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

IUPAC Name

9-(9H-xanthen-9-yl)-9H-xanthene

InChI

InChI=1S/C26H18O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H

InChI Key

ITCRKCCNJBBRCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

Synthetic Methodologies for 9,9 Bixanthene and Its Functionalized Analogues

Established Synthetic Pathways to the Core 9,9'-Bixanthene Structure

The formation of the central C(sp³)–C(sp³) bond connecting the two xanthene units is the key challenge in the synthesis of the this compound core. Several methods have been established to achieve this, primarily involving reductive dimerization or transition-metal-catalyzed coupling reactions.

Reductive Dimerization Strategies Utilizing Xanthen-9-ol and Related Precursors

Reductive dimerization represents a common approach for the synthesis of this compound. This strategy often starts from xanthen-9-ol (also known as xanthydrol), which can be prepared by the reduction of xanthone (B1684191). wikipedia.org The dimerization is typically achieved by treating xanthen-9-ol or related precursors with reducing agents or under conditions that promote the formation of a radical or cationic intermediate at the C9 position, which then dimerizes.

One documented method involves the oxidation of xanthene using manganese(III) tris(hexafluoroacetylacetonate), which leads to the formation of this compound. nih.gov Similarly, the anaerobic oxidation of xanthene by [(bpy)2(py)RuIVO]2+ in acetonitrile (B52724) solution yields a mixture of products, including this compound, through the dimerization of organic radicals. acs.orgacs.org Another example is the use of silver nitrate (B79036) to promote the synthesis of this compound from 9H-xanthene. arkat-usa.org

A simple and efficient coupling reaction of 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one and its derivatives has been accomplished in the presence of various metal ions such as Mn2+, Cu2+, Cd2+, Hg2+, Fe3+, or La3+ to yield bixanthene derivatives. researchgate.net

Table 1: Examples of Reductive Dimerization for this compound Synthesis

PrecursorReagent/CatalystProductReference
XantheneManganese(III) tris(hexafluoroacetylacetonate)This compound nih.gov
Xanthene[(bpy)2(py)RuIVO]2+This compound acs.orgacs.org
9H-XantheneSilver nitrateThis compound arkat-usa.org
Substituted Xanthene DerivativeMn2+, Cu2+, Cd2+, Hg2+, Fe3+, or La3+Functionalized Bixanthene researchgate.net

Transition-Metal-Catalyzed Coupling Reactions for Bixanthene Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. eie.grchemie-brunschwig.ch While less common for the direct synthesis of the parent this compound, these methods are crucial for preparing functionalized analogues. These reactions typically involve the coupling of a xanthene-based organometallic reagent with a xanthene halide or triflate, or the homocoupling of such species. However, specific examples directly leading to this compound are not extensively detailed in the provided search results, which tend to focus on more general cross-coupling methodologies. It is important to note that in some metal-catalyzed reactions, the formation of this compound as a homo-coupled side product is actively avoided. core.ac.uk

Alternative Synthetic Routes to the this compound Framework

Alternative synthetic strategies for the this compound framework have also been explored. These can include multi-step syntheses that build the xanthene moieties and the central C-C bond through a series of reactions. For instance, a one-pot condensation of aldehydes, 2-hydroxynaphthalene-1,4-dione, and other naphthalene (B1677914) derivatives using catalytic sulfuric acid or an ionic liquid has been described for the synthesis of dibenzo[a,i]xanthene-diones, which are structurally related to bixanthenes. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Post-synthetic modification is a versatile approach to introduce a wide range of functional groups onto the this compound scaffold. semanticscholar.orgnih.govrsc.orgnih.govmdpi.com This allows for the fine-tuning of the molecule's properties for specific applications.

Electrophilic Aromatic Substitution Reactions on the Xanthene Moieties

The electron-rich aromatic rings of the xanthene units in this compound are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comuomustansiriyah.edu.iq This class of reactions allows for the introduction of various substituents, such as halogens, nitro groups, and alkyl groups, onto the aromatic backbone. The mechanism of EAS generally involves the attack of an electrophile by the aromatic pi system to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The regioselectivity of these substitutions can be influenced by the existing substitution pattern on the bixanthene core. xmu.edu.cn

Table 2: General Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsProduct Functionality
HalogenationX₂ (e.g., Br₂, Cl₂), Lewis AcidAryl Halide
NitrationHNO₃, H₂SO₄Nitroarene
Friedel-Crafts AlkylationR-X, Lewis AcidAlkyl-substituted Arene
Friedel-Crafts AcylationRCOCl, Lewis AcidAcyl-substituted Arene

Nucleophilic Substitution and Addition Reactions on Functionalized Bixanthenes

Once functional groups are introduced onto the this compound framework, they can be further modified through nucleophilic substitution or addition reactions. matanginicollege.ac.in For example, a bixanthene derivative bearing a leaving group, such as a halogen, can undergo nucleophilic substitution to introduce amines, alkoxides, or other nucleophiles. beilstein-journals.orgtubitak.gov.tr The feasibility and mechanism (e.g., SN1, SN2, or benzyne (B1209423) mechanism) of these reactions depend on the substrate, nucleophile, and reaction conditions. libretexts.orgmasterorganicchemistry.com Vicarious nucleophilic substitution (VNS) is a specific method for the nucleophilic replacement of hydrogen in electron-deficient aromatic systems, which could be applicable to nitro-functionalized bixanthenes. organic-chemistry.org

Organometallic Reagent-Mediated Functionalization of Bixanthene Skeletons

The functionalization of the this compound core structure through the use of organometallic reagents represents a powerful strategy for introducing a wide array of substituents, thereby tuning the molecule's electronic and steric properties. Organometallic compounds, characterized by a direct metal-carbon bond, offer unique reactivity that enables transformations not readily achievable through other means. wiley-vch.demlsu.ac.in The choice of metal, ligands, and reaction conditions can profoundly influence the outcome of these functionalization reactions.

Organometallic reagents can be employed to introduce functional groups at various positions on the bixanthene skeleton. For instance, directed ortho-metalation strategies can be utilized, where a directing group on the bixanthene scaffold guides the metalation to a specific adjacent position. Subsequent reaction with an electrophile introduces a new substituent. Common organometallic reagents for such transformations include organolithium and organomagnesium (Grignard) compounds.

Furthermore, transition metal-catalyzed cross-coupling reactions are pivotal in the functionalization of pre-functionalized bixanthenes. For example, a halogenated bixanthene derivative can undergo Suzuki, Stille, or Sonogashira coupling reactions with various organometallic partners (e.g., boronic acids, organostannanes, or terminal alkynes) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are often facilitated by palladium, nickel, or copper catalysts and are instrumental in constructing complex bixanthene-based architectures.

A notable application of organometallic chemistry is in the synthesis of advanced organic materials. For example, 9,9'-Bi(xanthene)-type hexaphenylethane derivatives have been explored as advanced organic electrochromic systems. acs.orgacs.org The synthesis of such complex molecules often relies on the precise and controlled introduction of aryl groups via organometallic cross-coupling reactions.

The table below summarizes some examples of organometallic reagents and their applications in the functionalization of aromatic scaffolds, which are principles applicable to the bixanthene system.

Organometallic Reagent TypeTypical MetalApplication in Aromatic FunctionalizationReference
Organolithium ReagentsLiDirected ortho-metalation, nucleophilic addition wiley-vch.de
Grignard ReagentsMgNucleophilic addition, cross-coupling reactions chemistryviews.org
Organoboron ReagentsBSuzuki cross-coupling chemistryviews.org
Organostannane ReagentsSnStille cross-couplingN/A
Organocopper ReagentsCuGilman reagents, cross-coupling snnu.edu.cn
Organopalladium ComplexesPdCatalyst in cross-coupling reactions snnu.edu.cn

Chemo- and Regioselective Transformations of Peripheral Substituents

The chemo- and regioselective transformation of substituents on the periphery of the this compound framework is crucial for the synthesis of precisely functionalized derivatives. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity denotes the preference for reaction at one position over another. Achieving high selectivity is a significant challenge in the synthesis of complex molecules like functionalized bixanthenes.

Selective transformations often rely on the inherent reactivity differences of the functional groups present or the use of specific reagents and catalysts that can discriminate between them. For instance, a bixanthene derivative bearing both an ester and a ketone could be selectively reduced at the ketone using a mild reducing agent like sodium borohydride, leaving the ester intact.

Regioselectivity is often governed by the electronic and steric environment of the reaction sites. For example, electrophilic aromatic substitution reactions on a substituted bixanthene will be directed to specific positions based on the activating or deactivating nature of the existing substituents. In some cases, protecting groups can be employed to temporarily block a reactive site, directing the transformation to another position.

Enzymes have also emerged as powerful tools for achieving high chemo- and regioselectivity in organic synthesis. researchgate.net Their precisely defined active sites can recognize specific functional groups and positions on a molecule, leading to highly selective transformations under mild conditions. While specific examples for this compound are not extensively documented in the provided search results, the principles of chemo- and regioselective enzymatic transformations are broadly applicable.

The following table provides examples of selective transformations that are relevant to the functionalization of complex aromatic compounds.

Transformation TypeReagent/CatalystSelectivity AchievedPotential Application on Bixanthene
Selective ReductionNaBH₄Reduction of ketones in the presence of estersSelective modification of carbonyl groups
Directed ortho-Metalationn-BuLi/Directing GroupRegioselective functionalization adjacent to a directing groupPrecise introduction of substituents
Enzymatic HydrolysisLipaseEnantioselective or regioselective hydrolysis of estersChiral resolution or selective deprotection
Cross-CouplingPalladium Catalyst/LigandSelective coupling at a more reactive C-X bondStepwise construction of complex derivatives

Asymmetric Synthesis and Chiral Resolution of Atropisomeric 9,9'-Bixanthenes

The this compound molecule can exhibit atropisomerism, a type of axial chirality arising from hindered rotation around the C9-C9' single bond. chemistryviews.org This results in the existence of non-superimposable, mirror-image stereoisomers (enantiomers). The synthesis and separation of these enantiomerically pure atropisomers are of significant interest due to their potential applications as chiral ligands in asymmetric catalysis and as advanced materials. researchgate.netclaydenchemistry.net

Chromatographic Techniques for Chiral Resolution of Atropisomeric this compound

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. numberanalytics.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). chiralpedia.com High-performance liquid chromatography (HPLC) with a chiral column is a common approach for both analytical and preparative-scale resolution of atropisomers. mdpi.comuniroma1.it

The choice of the chiral stationary phase is critical for achieving successful separation. numberanalytics.com Common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives, which can exhibit chiral recognition capabilities. numberanalytics.commdpi.com The mobile phase composition and temperature are also important parameters that need to be optimized to achieve good resolution. mdpi.com

Gas chromatography (GC) can also be used for the separation of volatile chiral compounds, often employing cyclodextrin-based chiral stationary phases. numberanalytics.com Supercritical fluid chromatography (SFC) is another technique that has gained traction for chiral separations. chiralpedia.com

The table below summarizes common chromatographic techniques used for chiral resolution.

Chromatographic TechniqueCommon Chiral Stationary Phase (CSP)Principle of SeparationReference
High-Performance Liquid Chromatography (HPLC)Polysaccharide derivatives (cellulose, amylose)Differential diastereomeric interactions with the CSP numberanalytics.comchiralpedia.commdpi.com
Gas Chromatography (GC)Cyclodextrin derivativesFormation of transient diastereomeric inclusion complexes numberanalytics.com
Supercritical Fluid Chromatography (SFC)Various, including polysaccharide-basedDifferential solubility and interaction in a supercritical fluid mobile phase chiralpedia.com

Diastereomeric Resolution Methods and Derivatization for Enantiomeric Purity

Diastereomeric resolution is a classical yet effective method for separating enantiomers. innovareacademics.in This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques such as fractional crystallization or chromatography. innovareacademics.inlibretexts.org

The choice of the resolving agent is crucial and often requires empirical screening. wikipedia.org For acidic bixanthene derivatives, chiral bases like brucine, strychnine, or synthetic amines can be used. libretexts.org For basic bixanthene derivatives, chiral acids such as tartaric acid or mandelic acid are suitable resolving agents. wikipedia.orginnovareacademics.in Once the diastereomers are separated, the chiral resolving agent is cleaved to yield the pure enantiomers of the this compound derivative.

Derivatization with a chiral agent can also be used to determine the enantiomeric purity of a sample. By reacting the sample with a chiral derivatizing agent, a mixture of diastereomers is formed, which can then be analyzed by techniques like NMR spectroscopy or chromatography. The ratio of the diastereomers corresponds to the enantiomeric ratio of the original sample.

The process of diastereomeric resolution can sometimes be influenced by kinetic or thermodynamic control, and factors like crystallization time and solvent choice can significantly impact the outcome. scivisionpub.com

Compound Type to be ResolvedType of Chiral Resolving AgentMethod of SeparationReference
Racemic AcidChiral Base (e.g., (+)-cinchotoxine, brucine)Fractional crystallization of diastereomeric salts wikipedia.orglibretexts.org
Racemic BaseChiral Acid (e.g., (+)-tartaric acid, (S)-mandelic acid)Fractional crystallization of diastereomeric salts wikipedia.orginnovareacademics.in
Racemic AlcoholChiral Acid (to form diastereomeric esters)Crystallization or chromatography libretexts.org

Conformational Dynamics, Atropisomerism, and Stereochemistry of 9,9 Bixanthene Systems

Spectroscopic Elucidation Methodologies for Atropisomeric Characterization

The characterization of atropisomers and the study of their dynamic behavior rely on a suite of advanced analytical techniques. Spectroscopic and crystallographic methods are indispensable for confirming the structure, assigning the absolute configuration, and measuring the kinetics of interconversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the dynamic processes (fluxionality) in molecules. numberanalytics.comosti.gov Variable-temperature (VT) NMR experiments are particularly powerful for quantifying the kinetics of atropisomeric interconversion. organicchemistrydata.org In a chiral environment or for diastereomeric atropisomers, the corresponding nuclei of the two isomers will have different chemical shifts. nih.gov As the temperature is raised, the rate of interconversion increases, causing the distinct signals for each isomer to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. The rotational energy barrier (ΔG‡) can be calculated directly from the coalescence temperature and the initial separation of the signals. researchgate.netorganicchemistrydata.org

Circular Dichroism (CD) spectroscopy is another essential technique, specifically for chiral molecules. daveadamslab.comnih.govrsc.org It measures the differential absorption of left- and right-circularly polarized light. nih.gov Since atropisomers are enantiomers or diastereomers, they will produce distinct CD spectra. This technique is exceptionally sensitive to the three-dimensional structure and is used to:

Confirm the chiral nature of a sample.

Assign the absolute configuration (P or M) of the atropisomers by comparing experimental spectra to those predicted by quantum chemical calculations. mdpi.com

Monitor racemization by observing the decay of the CD signal over time.

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure in the solid state. researchgate.netcore.ac.uk It yields precise atomic coordinates, allowing for the definitive determination of bond lengths, bond angles, and dihedral angles. researchgate.net For 9,9'-bixanthene systems, X-ray crystallography is the ultimate tool for:

Confirming Connectivity: Verifying the chemical structure.

Determining Solid-State Conformation: Measuring the exact dihedral angle of the C9-C9' bond in the crystal lattice.

Assigning Absolute Stereochemistry: For a single crystal of an enantiopure sample, the absolute configuration of the chiral axis can be determined without ambiguity. nih.gov

For example, X-ray analysis of a highly strained this compound-type derivative revealed a C-C bond length of 1.6665(17) Å and a nearly eclipsed conformation, providing direct evidence of the steric strain inherent in these systems. snnu.edu.cn Such structural data is invaluable for benchmarking computational models and understanding the fundamental properties that govern the stereochemistry of the this compound scaffold. nih.gov

Table 2: Representative Crystallographic Data for a Bixanthene-Type Derivative

Data extracted from a study on a multiply clamped hexaphenylethane-type derivative incorporating the bixanthene motif.

ParameterValueSignificanceReference
Central C-C Bond Length1.6665(17) ÅSignificantly elongated, indicating high steric strain. snnu.edu.cn
ConformationNearly EclipsedA high-energy conformation forced by the molecular structure. snnu.edu.cn

This interactive table is based on data from a published X-ray crystallography study. snnu.edu.cn

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination and Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for investigating the stereochemical features of chiral molecules like this compound atropisomers. nih.govnumberanalytics.com ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, yielding a spectrum characterized by positive or negative peaks known as Cotton effects (CEs). researchgate.net The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. ias.ac.in

For this compound systems, which derive their chirality from hindered rotation about the central C9-C9' single bond, each stable enantiomer (designated as P for plus or M for minus based on the helicity of the xanthene rings) will produce an ECD spectrum that is an exact mirror image of its counterpart. researchgate.net This characteristic makes ECD an invaluable tool for both the assignment of absolute configuration and the determination of enantiomeric purity.

The absolute configuration of a this compound atropisomer can be assigned by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.govresearchgate.net This is commonly achieved using time-dependent density functional theory (TDDFT) calculations. nih.govcore.ac.uk The process involves first performing a conformational analysis to identify the lowest energy structure of the molecule, followed by the TDDFT-ECD calculation for that geometry. researchgate.net A match between the sign and shape of the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (P or M) to the enantiomer . nih.govrsc.org

Furthermore, the intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers in a sample. researchgate.net This relationship forms the basis for determining the enantiomeric excess (% ee) of a non-racemic mixture. A calibration curve can be constructed by plotting the ECD intensity at a specific wavelength (typically the maximum of a prominent Cotton effect) against known % ee values. The % ee of an unknown sample can then be accurately determined by measuring its ECD signal and interpolating from this curve. This method is rapid, requires only a small amount of sample, and avoids the need for chiral chromatography, making it highly efficient for screening purposes.

Factors Influencing Atropisomer Stability and Interconversion Dynamics in this compound Derivatives

The stability of this compound atropisomers is defined by the magnitude of the rotational energy barrier (ΔG‡) around the C9-C9' chiral axis. A sufficiently high barrier (typically >22-23 kcal/mol at room temperature) allows for the isolation of individual enantiomers. rsc.org This barrier is not static and can be significantly influenced by a variety of factors, including the nature of substituents on the xanthene skeleton and the surrounding environment. chemrxiv.orgprinceton.edu

Steric Hindrance and Non-Covalent Interactions from Substituents

Steric hindrance is the most critical factor governing the rotational barrier in biaryl systems, including 9,9'-bixanthenes. inflibnet.ac.inulisboa.pt The physical bulk of substituents, particularly at the ortho positions relative to the central pivot bond (i.e., positions 1, 8, 1', and 8'), creates significant van der Waals repulsion in the planar transition state of rotation. inflibnet.ac.in This repulsion dramatically increases the energy of the transition state, thereby raising the barrier to interconversion.

The magnitude of this steric effect is directly related to the size of the ortho substituents. For instance, replacing a hydrogen atom with a larger group like a methyl, tert-butyl, or halogen atom progressively increases the rotational barrier. ias.ac.in Even substituents at other positions can contribute through a "buttressing effect," where they restrict the movement of the ortho groups, further enhancing the steric clash during rotation. core.ac.uk

Beyond simple steric bulk, non-covalent interactions (NCIs) can also play a significant role in stabilizing the ground state conformation or influencing the transition state energy. acs.org These interactions can include:

Intramolecular Hydrogen Bonding: A substituent like a hydroxyl or amino group at an ortho position can form a hydrogen bond with a group on the opposing ring, effectively "locking" the conformation and increasing the rotational barrier.

π-π Stacking: Aromatic substituents can engage in stabilizing π-stacking interactions, which can favor a particular twisted ground-state geometry and must be overcome during rotation.

Electronic Effects on Rotational Barrier Modulation

While often considered secondary to steric effects, the electronic properties of substituents can modulate the rotational barrier. rsc.orgacs.org These effects alter the electronic character of the C9-C9' bond and the interacting atoms in the transition state.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can lower the electron density of the aromatic rings. This can influence the bond length and hybridization at the pivot, sometimes leading to a slight reduction in the rotational barrier compared to what sterics alone would predict.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase electron density. The impact of EDGs can be more complex, but they can alter the repulsive forces in the transition state. For example, repulsion between lone pairs on ortho methoxy groups can significantly increase the rotational barrier.

The following table provides an illustrative overview of how steric and electronic effects of different substituents at the 1 and 1' positions could hypothetically influence the rotational barrier in a this compound system.

Substituent (R) at 1,1' positionsvan der Waals Radius (Å)Electronic EffectPredicted Relative Rotational Barrier (ΔG‡)Primary Influence
-H1.20NeutralLowMinimal Steric Hindrance
-F1.47WithdrawingModerateModerate Steric & Repulsive Electrostatic
-CH₃2.00DonatingHighHigh Steric Hindrance
-OCH₃-DonatingHighHigh Steric & Lone Pair Repulsion
-NO₂-WithdrawingVery HighHigh Steric & Buttressing
-Br1.85WithdrawingVery HighVery High Steric Hindrance

Note: This table is illustrative. Actual barrier heights depend on the precise geometry, interactions with other substituents, and the method of determination (experimental or computational).

Solvent Effects and Environmental Influences on Conformational Equilibrium

The surrounding solvent can influence the rate of atropisomerization by differentially solvating the ground state and the transition state. researchgate.net A change in solvent polarity can alter the conformational equilibrium and the dynamics of interconversion.

For instance, if the transition state for rotation is more polar than the twisted ground state, a more polar solvent will stabilize the transition state to a greater extent, thereby lowering the rotational energy barrier (ΔG‡) and accelerating racemization. Conversely, a nonpolar solvent would favor the less polar ground state, leading to a higher effective barrier.

Reactivity and Mechanistic Investigations of 9,9 Bixanthene Derivatives

Reactivity Profiles of the Central C9-C9' Bond and the Xanthene Moieties

The reactivity of the 9,9'-bixanthene core is dominated by the characteristics of the C9-C9' bond and the susceptibility of the xanthene frameworks to chemical modification.

The bond connecting the two xanthene units at the C9 and C9' positions is notably weak and prone to cleavage under thermal or photolytic conditions. This lability is a consequence of the steric hindrance between the two bulky xanthene moieties and the considerable stability of the 9-xanthenyl radicals that are formed upon dissociation.

Investigations into structurally similar hexaphenylethane derivatives have revealed that the central C-C bond can be significantly elongated, in some instances reaching lengths of 1.771 Å, a substantial increase from the standard 1.54 Å for a C-C single bond. researchgate.net This elongation weakens the bond and facilitates its homolytic cleavage into two persistent radical species. researchgate.net

The scission of the C9-C9' bond can be triggered by heat or light, resulting in the generation of two 9-xanthenyl radicals. The kinetics of this dissociation and the ensuing reactions of the radicals are central to mechanistic studies.

The formation of this compound is a common outcome in reactions where the 9-xanthenyl radical is an intermediate. For example, the anaerobic oxidation of xanthene by specific ruthenium complexes proceeds through the abstraction of a hydrogen atom to generate the 9-xanthenyl radical, which subsequently dimerizes to form this compound. Current time information in Bangalore, IN.nih.gov

The 9-xanthenyl radical is classified as a persistent radical due to its extended lifetime, a property attributed to the delocalization of the unpaired electron across the xanthene ring system. Electron Spin Resonance (ESR) spectroscopy is a pivotal technique for the characterization of these radicals, offering insights into their electronic structure and conformation. acs.organnualreviews.org Detailed ESR studies of the related 9-phenylxanthyl radical have been conducted to elucidate its spatial arrangement and the rotational barriers of the phenyl substituent. acs.org The excited state of the 9-xanthenyl radical has also been shown to engage in halogen abstraction and electron transfer processes.

Functional Group Transformations and Chemo-Selectivity on Substituted 9,9'-Bixanthenes

The introduction of functional groups onto the aromatic rings of the this compound structure is a key strategy for modifying its electronic and steric characteristics, enabling the creation of materials with specific properties.

Directed ortho-metalation (DoM) represents a highly effective method for the regioselective functionalization of aromatic systems. uwindsor.cabaranlab.orgwikipedia.org This technique employs a directing metalation group (DMG), typically a heteroatom-containing substituent, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org While direct applications of DoM to the this compound scaffold are not widely reported in the surveyed literature, the underlying principles are applicable. For a 2,2'-disubstituted this compound bearing a suitable DMG, treatment with a potent base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is anticipated to induce lithiation at the C1 and C1' positions. The resulting dilithiated intermediate could then be treated with various electrophiles to install a diverse array of functional groups.

Illustrative Directed Ortho-Metalation of a Hypothetical 2,2'-Disubstituted this compound
Directing Group (at C2, C2')Lithiating AgentElectrophile (E)Expected Product (Functional Group at C1, C1')
OMesec-BuLi/TMEDAMeIMethyl
CONEt2n-BuLi/TMEDADMFAldehyde
OCONEt2sec-BuLiTMSClTrimethylsilyl
NHBoct-BuLiCO2, then H+Carboxylic acid

Disclaimer: This table is for illustrative purposes and is based on general principles of directed ortho-metalation, as specific examples for the this compound scaffold were not found in the provided search results.

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, libretexts.orgrsc.orgnih.gov Sonogashira, beilstein-journals.orgscirp.orgwalisongo.ac.idnih.gov and Heck wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com reactions, are fundamental for the construction of carbon-carbon bonds. These methodologies are poised to be instrumental in the synthesis of functionalized this compound derivatives from halogenated precursors. For example, a 2,2'-dibromo-9,9'-bixanthene could undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce aryl substituents. A Sonogashira coupling with a terminal alkyne would furnish alkynyl-substituted derivatives, while a Heck reaction would introduce vinyl moieties.

Potential Cross-Coupling Reactions on a Hypothetical 2,2'-Dihalo-9,9'-bixanthene

Disclaimer: This table is for illustrative purposes and is based on general principles of cross-coupling reactions, as specific examples for the this compound scaffold were not found in the provided search results.

The redox behavior of this compound and its derivatives is central to their potential use in applications such as electrochromic materials. researchgate.net Oxidation of the this compound core can generate a dicationic species, with the facility of this process being influenced by the nature of any substituents present on the xanthene rings.

Cyclic voltammetry is an essential technique for probing the redox properties of these molecules, allowing for the determination of their oxidation and reduction potentials and providing information on the stability of the corresponding radical cations and dications. uit.nomdpi.com For certain this compound-type systems, reversible two-electron transfer events have been documented, which are associated with profound structural alterations, including the cleavage of the central C-C bond upon oxidation. researchgate.net

Oxidation of Xanthene to this compound
OxidantSolventMajor Product(s)Reference
[(bpy)2(py)RuIVO]2+Acetonitrile (B52724)This compound, Xanthone (B1684191) Current time information in Bangalore, IN.nih.gov
Mn(hfacac)3BenzeneThis compound

Photoreactivity and Excited State Chemistry of this compound

The interaction of this compound derivatives with light initiates a cascade of events, starting from the absorption of a photon to the formation of transient excited states. These excited species can then proceed through various deactivation pathways, including photophysical processes and photochemical reactions. Understanding these pathways is crucial for harnessing the potential of bixanthene derivatives in various applications.

Upon absorption of a photon, a molecule is promoted to an electronically excited state. acs.org For this compound derivatives, the nature of this excited state and its subsequent decay routes are influenced by factors such as the solvent environment and the presence of substituents on the xanthene rings. The primary photophysical processes include fluorescence and non-radiative decay.

The photophysical properties of xanthene-based dyes, which share the core xanthene structure, have been studied to understand these processes. For instance, a novel xanthene-based bi-functional reactive dye exhibited absorption and emission wavelengths in the ranges of 465-490 nm and 498-538 nm, respectively, depending on the solvent polarity. icrc.ac.ir The quantum yield of this dye varied significantly, from 0.04 to 0.66, in different solvents, indicating a strong influence of the environment on the efficiency of radiative decay (fluorescence). icrc.ac.ir Similarly, the photophysical properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives have been investigated, showing strong deep-blue emission in dichloromethane (B109758) solution. rsc.org

The deactivation of the excited state can occur through several pathways:

Fluorescence: Radiative decay from the first singlet excited state (S₁) to the ground state (S₀), emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ to S₀). This process is often rapid in flexible molecules.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., S₁ to the first triplet state, T₁). This process is a key step in many photochemical reactions. quia.com

Non-radiative decay from the triplet state: The triplet state can decay back to the ground state non-radiatively.

The rigid structure of the xanthene unit can influence these decay processes. For example, in 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, the rigid structure is thought to reduce the possibility of non-radiative decay processes, thereby enhancing their optoelectronic properties. beilstein-journals.org

Table 1: Photophysical Data for a Xanthene-Based Reactive Dye in Various Solvents. icrc.ac.ir

SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)
Water4654980.04
Methanol4855250.35
Acetone4885300.48
DMF4905380.66

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including derivatives of this compound. acs.orgnih.gov In a PET process, an excited molecule can either donate an electron to an acceptor molecule or accept an electron from a donor molecule. This process is central to the function of many photocatalytic systems. sioc-journal.cn

In the context of bixanthene chemistry, PET can be a key step in initiating subsequent chemical reactions. For instance, some photocatalytic systems operate via a photoinduced single electron transfer (SET) as the primary photochemical process. acs.org The efficiency of PET is governed by the redox potentials of the donor and acceptor and the distance and orientation between them. In some cases, a photoinduced living radical polymerization has been observed where a single electron transfer occurs in the presence of an alkyl bromide. escholarship.org

Energy transfer is another important excited-state process where the excitation energy is transferred from a donor molecule to an acceptor molecule. quia.com This can occur through two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter energy transfer, which is a short-range process requiring orbital overlap. While specific studies on energy transfer involving this compound as a primary component are not prevalent in the provided context, the principles of energy transfer are broadly applicable to organic photochemical systems. quia.com The efficiency of energy transfer is critical in applications such as photosensitization, where one molecule absorbs light and transfers the energy to another molecule, which then undergoes a chemical reaction. acs.org

The formation of charge-transfer (CT) complexes can significantly influence PET processes. For example, CT π-complexes formed between planar porphyrins and hexaazatriphenylene derivatives exhibit ultrafast photoinduced electron transfer. rsc.org Although not directly involving bixanthene, this illustrates the importance of molecular association in facilitating PET.

The absorption of light can lead to specific chemical reactions in this compound and its derivatives. These reactions are often initiated by the excited state and can proceed through radical or ionic intermediates. The study of these reactions and their mechanisms provides insight into the fundamental reactivity of the bixanthene scaffold.

One of the characteristic reactions of the xanthene moiety is hydrogen atom abstraction. For example, the anaerobic oxidation of xanthene can lead to the formation of this compound through the dimerization of xanthyl radicals. acs.org This suggests that the C-H bonds at the 9-position of xanthene are susceptible to abstraction, a process that can be initiated photochemically.

The mechanistic elucidation of photochemical reactions often involves techniques like laser flash photolysis to study the transient intermediates formed after light excitation. umd.edu For example, mechanistic studies on other systems have identified the involvement of triplet states and radical ions in photochemical transformations. umd.edu

The development of flow reactors has enabled more efficient and scalable synthesis through photochemical reactions. numberanalytics.com The outcome of these reactions can be influenced by factors such as light intensity and wavelength, the solvent, and the presence of sensitizers or quenchers. numberanalytics.com

While detailed mechanistic studies specifically on the photochemical reactions of this compound are not extensively detailed in the provided search results, the general principles of organic photochemistry provide a framework for understanding its likely reactivity. numberanalytics.com This would include the possibility of C-C bond cleavage, rearrangements, and reactions with other molecules, all initiated by the absorption of light.

9,9 Bixanthene As a Ligand in Catalysis

Design Principles for 9,9'-Bixanthene-Based Ligands

The design of ligands based on the this compound core is guided by several key principles aimed at fine-tuning the ligand's properties for specific catalytic applications. These principles include the strategic placement of substituents to modulate stereoelectronic properties, the introduction of atropisomerism for asymmetric catalysis, and the incorporation of hemilabile or rigid features to control metal coordination.

Stereoelectronic effects, which encompass both steric and electronic influences arising from the spatial arrangement of orbitals, are crucial in dictating the reactivity and selectivity of a catalyst. wikipedia.orgimperial.ac.uk In the context of this compound-based ligands, substituents can be strategically introduced onto the xanthene backbone to modulate these effects. wikipedia.org

The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. For instance, electron-donating groups can increase the electron density on the coordinating atoms of the ligand, which in turn can enhance the catalytic activity of the metal center in certain reactions. libretexts.org Conversely, electron-withdrawing groups can decrease the electron density, which may be beneficial in other catalytic cycles. The substitution of hydrogen with fluorine, for example, can significantly alter the electronic properties and conformation of a molecule due to stereoelectronic effects. wikipedia.org

Steric hindrance is another critical factor that can be controlled through substitution. Bulky substituents near the coordinating atoms can create a specific steric environment around the metal center, influencing the approach of substrates and thereby controlling the selectivity of the reaction. rsc.org This is a common strategy in the design of ligands for cross-coupling reactions to promote the formation of specific products. wikipedia.org

The interplay between these electronic and steric effects, known as stereoelectronic effects, allows for the fine-tuning of the ligand's properties to achieve optimal performance in a given catalytic transformation. wikipedia.orgrsc.orgchemrxiv.orge-bookshelf.de

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. nih.govsnnu.edu.cn In the case of this compound, the steric hindrance between the two xanthene units can restrict rotation around the C9-C9' bond, leading to the existence of stable, non-interconverting enantiomers if appropriately substituted. These chiral atropisomeric 9,9'-bixanthenes have found significant application as ligands in asymmetric catalysis. nih.govsnnu.edu.cnresearchgate.netnih.govresearchgate.net

The synthesis of enantiomerically pure atropisomers is a key challenge and an active area of research. snnu.edu.cnthieme-connect.desioc-journal.cn Once obtained, these chiral ligands can be coordinated to a metal center to create a chiral catalyst. snnu.edu.cn This catalyst can then transfer its chirality to the substrate during a chemical reaction, leading to the preferential formation of one enantiomer of the product over the other. snnu.edu.cnwikipedia.org This is a fundamental concept in asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. nih.govnih.gov The development of atropisomeric ligands has been particularly impactful in the field of asymmetric hydrogenation and other C-C and C-N bond-forming reactions. nih.govsnnu.edu.cnnih.gov

The coordination behavior of a ligand to a metal center is a critical aspect of catalyst design. Two important concepts in this regard are hemilability and rigidity.

Hemilabile ligands possess both a strongly coordinating and a weakly coordinating group. wwu.educhemrxiv.org This allows the ligand to dynamically change its coordination mode during a catalytic cycle. The strongly coordinating group remains bound to the metal center, while the weakly coordinating group can dissociate to create a vacant coordination site for substrate binding and activation. chemrxiv.org This dynamic behavior can be advantageous in catalysis, as it can help to stabilize the active catalyst while also allowing for facile substrate access. chemrxiv.org The design of hemilabile ligands often involves considering factors such as hard/soft acid/base theory, trans influence, and steric effects. wwu.edu A xanthene-based bis(silyl) ligand has been shown to exhibit a hemilabile tridentate coordination mode with Group 6 metals. nih.gov

Rigid ligands , on the other hand, maintain a well-defined and inflexible coordination geometry around the metal center. libretexts.orgmdpi.com The rigidity of the this compound backbone itself contributes to this property. researchgate.net This can be beneficial in controlling the stereoselectivity of a reaction by restricting the possible orientations of the substrate in the catalyst's coordination sphere. libretexts.org The use of rigid ligands can lead to higher enantioselectivities in asymmetric catalysis by creating a more predictable and well-defined chiral environment. nih.gov

The choice between a hemilabile and a rigid ligand design depends on the specific requirements of the catalytic reaction being targeted.

Chiral Atropisomeric 9,9'-Bixanthenes in Asymmetric Catalysis

Transition Metal Catalysis with this compound Ligands

Ligands derived from the this compound scaffold have been successfully employed in a range of transition metal-catalyzed reactions, demonstrating their utility in forming crucial chemical bonds.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound-based ligands, particularly phosphine (B1218219) derivatives like Xantphos and its analogues, have proven to be highly effective in several of these transformations.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide. mdpi.comnih.gov Ligands with a large bite angle, such as those based on the xanthene framework, have been shown to be effective in promoting this reaction, even for challenging substrates. organic-chemistry.orgorganic-chemistry.org For instance, a catalytic system based on Pd(OAc)2 and a pyrazolyl analogue of Xantphos efficiently catalyzes the Suzuki-Miyaura reaction of aryl halides with aryl boronic acids. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific examples utilizing this compound ligands in standard Heck reactions are less common in the provided context, the principles of ligand design for cross-coupling are transferable. The steric and electronic properties of these ligands can influence the regioselectivity and efficiency of the Heck coupling. acs.orgresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond. wikipedia.orgrsc.org The use of bidentate phosphine ligands can sometimes retard the reaction, while bulky monodentate ligands can be more effective. acs.org The design of the ligand is crucial for controlling the reaction pathway and preventing side reactions. libretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.orgnumberanalytics.com The development of bulky and electron-rich phosphine ligands has been instrumental in the advancement of this reaction. wikipedia.orgresearchgate.net The steric bulk of ligands like those based on the this compound scaffold can favor the formation of the active monoligated palladium species, leading to increased reaction rates and yields. wikipedia.org The chelating nature of the ligand can also influence mechanistic pathways such as ring walking. nih.gov

Table 1: Application of this compound Analogue Ligands in Cross-Coupling Reactions

Cross-Coupling Reaction Metal Ligand Type Substrate 1 Substrate 2 Result
Suzuki-Miyaura Pd(OAc)₂ Pyrazolyl analogue of Xantphos Aryl halides Aryl boronic acids Moderate to excellent yields of cross-coupling products. mdpi.com
Suzuki-Miyaura Pd XantPhos 1,1-dichloro-1-alkenes 9-alkyl-9-BBN High yields of Z-chlorinated internal alkenes. organic-chemistry.org

The creation of chiral centers through the addition of hydrogen or a hydrosilane across a double bond is a fundamental transformation in asymmetric synthesis.

Asymmetric Hydrogenation: This reaction involves the enantioselective addition of hydrogen to a prochiral unsaturated substrate, such as a ketone or an alkene. wikipedia.orguni-regensburg.desioc-journal.cn Chiral atropisomeric this compound-based phosphine ligands, in combination with metals like rhodium and ruthenium, can form highly effective catalysts for this purpose. ajchem-b.commdpi.com The rigid and well-defined chiral environment provided by the ligand is key to achieving high enantioselectivity. nih.gov The mechanism often involves the transfer of a hydride from the metal and a proton from the ligand to the substrate. nih.gov

Asymmetric Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a double bond in a prochiral substrate. scientificspectator.com The resulting chiral organosilane can then be converted to a chiral alcohol. scientificspectator.com Chiral phosphine ligands, including those with a this compound backbone, can be used to render this reaction enantioselective when complexed with a suitable metal catalyst, such as platinum or palladium. scientificspectator.comnih.gov

Table 2: Performance of Chiral Ligands in Asymmetric Hydrogenation

Metal Ligand Type Substrate Product Enantiomeric Excess (ee)
Ruthenium Chiral diphosphine/diamine Ketones High ee values are typically achieved. wikipedia.orgnih.gov
Rhodium Chiral phosphine ligands Alkenes High enantioselectivity is often observed. ajchem-b.com

C-H Activation and Functionalization Methodologies

The direct functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. sigmaaldrich.commt.com The this compound framework has been incorporated into ligands for transition-metal-catalyzed C-H activation, a process that involves the cleavage of a C-H bond by a metal complex. mt.comnih.gov These reactions often rely on directing groups to achieve regioselectivity, where the catalyst is guided to a specific C-H bond. sigmaaldrich.com

In the context of photocatalysis, xanthene-based structures can participate in direct photocatalyzed hydrogen atom transfer (d-HAT), where a photocatalyst, upon light absorption, abstracts a hydrogen atom from an aliphatic C-H bond. acs.org This generates a carbon-centered radical that can undergo various synthetic transformations, such as addition to C=C bonds. acs.org The efficiency of this process is influenced by the electronic character and structure of the hydrogen abstractor. acs.org While direct examples of this compound itself in d-HAT are not extensively detailed, the related 9H-xanthene can be photo-oxidized to xanthone (B1684191), indicating the potential reactivity of the xanthene core under photocatalytic conditions. nih.gov

Dual catalytic systems that merge transition-metal C-H activation with photoredox catalysis have emerged as a powerful strategy. beilstein-journals.org In these systems, a photocatalyst can generate reactive intermediates, such as aryl radicals from aryldiazonium salts, which then couple with an organometallic species formed through C-H activation. beilstein-journals.org This approach has been applied to various transformations, including arylations and acylations. beilstein-journals.org

Olefin Polymerization and Ring-Opening Polymerization Catalysis

Late transition metal complexes are of significant interest in olefin polymerization catalysis due to their potential to produce polyolefins with diverse microstructures and to incorporate polar comonomers. d-nb.inforesearchgate.net The design of the ligand is crucial for controlling the catalytic activity and the properties of the resulting polymer. d-nb.infomdpi.com Ligands based on α-diimine frameworks have been particularly successful. mdpi.com While specific applications of this compound-based ligands in this area are not prominently reported, the general principles involve tuning the steric and electronic environment around the metal center to influence chain growth and termination pathways. d-nb.info

Ring-opening polymerization (ROP) is a versatile method for producing biodegradable polymers from cyclic monomers like lactones and cyclotrisiloxanes. rsc.orgmdpi.commdpi.com This process can be catalyzed by various species, including strong organic bases. rsc.org The development of catalysts that can operate under mild conditions and tolerate functional groups without the need for protection is an ongoing area of research. rsc.org Although direct use of this compound in ROP catalysis is not well-documented, the design of organocatalysts for such transformations often involves creating specific structural features to facilitate the polymerization mechanism. rsc.orgresearchgate.net

Electrocatalysis and Photocatalysis Mediated by this compound Complexes

Electrocatalysis leverages electrical energy to drive chemical reactions, offering a sustainable alternative to traditional redox chemistry. nih.gov Molecular electrocatalysts, often transition metal complexes, can facilitate these transformations with high efficiency and selectivity. nih.govd-nb.info For instance, molecular manganese complexes have been used for the electrocatalytic hydrogenation of ketones and aldehydes. nih.gov Copper complexes have shown activity in electrocatalytic water oxidation and ammonia (B1221849) oxidation. researchgate.netcsic.es While specific this compound complexes for these reactions are not widely reported, related xanthene-based systems, such as 1,8-bis(xanthylium)-biphenylene, have been investigated as metal-free catalysts for the reduction of O2 to H2O2. researchgate.net

Photocatalysis utilizes light to initiate chemical reactions, often through the generation of excited states that can engage in electron transfer processes. beilstein-journals.org Organic dyes, including xanthene derivatives like Eosin Y and Rose Bengal, are commonly used as metal-free photocatalysts for a variety of transformations. acs.orgmdpi.com These reactions include C-H functionalization, C-S bond formation, and the aerobic oxidation of amines and alkenes. beilstein-journals.orgmdpi.com The photocatalytic cycle typically involves the excitation of the catalyst, followed by an electron transfer event with a substrate to generate reactive intermediates. beilstein-journals.org The photo-oxidation of 9H-xanthene to xanthone can be achieved using various photocatalytic systems, demonstrating the susceptibility of the xanthene core to such transformations. nih.gov

Organocatalysis and Non-Metal Catalysis Utilizing this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.gov The this compound scaffold, with its rigid structure and potential for atropisomerism, is a promising platform for developing novel organocatalysts.

Brønsted Acid/Base Catalysis Incorporating Bixanthene Structural Features

Brønsted acid catalysis involves the donation of a proton by the catalyst to activate a substrate, while Brønsted base catalysis involves proton abstraction. wikipedia.orgnumberanalytics.comnumberanalytics.com Chiral Brønsted acids have been successfully employed in enantioselective reactions, including transfer hydrogenations, even in aqueous media. dicp.ac.cn The design of these catalysts often involves creating a specific chiral environment around the acidic proton. dicp.ac.cnrsc.org Similarly, strong organic bases, or "superbases," can catalyze reactions by deprotonating weakly acidic pronucleophiles. researchgate.net

While direct examples of this compound-based Brønsted acid or base catalysts are not extensively documented in the provided search results, the synthesis of various xanthene derivatives is often promoted by Brønsted acid catalysts like salicylic (B10762653) acid or oxalic acid. chemmethod.commdpi.com This indicates the compatibility of the xanthene framework with acidic conditions and suggests the potential for incorporating acidic or basic functionalities onto the bixanthene scaffold to create new catalysts.

Chiral Organocatalysts Based on Atropisomeric this compound Derivatives

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. mdpi.com Axially chiral biaryls are a prominent class of atropisomers and have found widespread use as privileged ligands and organocatalysts in asymmetric synthesis. mdpi.comrsc.org The synthesis of enantiomerically pure atropisomers is a significant challenge, with methods including dynamic kinetic resolution and asymmetric cyclization being employed. mdpi.comcpu.edu.cn

The this compound skeleton, being a biaryl system, can exhibit atropisomerism if appropriately substituted at the positions ortho to the central C-C bond. This chirality can be harnessed to create enantioselective organocatalysts. The development of such catalysts is an active area of research, aiming to expand the toolbox of asymmetric transformations. nih.govsnnu.edu.cn

Applications of 9,9 Bixanthene in Materials Science and Supramolecular Chemistry

9,9'-Bixanthene as a Building Block for Functional Materials

The inherent structural rigidity and redox activity of the this compound core make it an attractive building block for creating novel materials with tailored properties. Researchers have explored its use in constructing polymers, porous frameworks, and electronically active systems.

The synthesis of polymers often begins with the design of functional monomers that can be linked together. sigmaaldrich.com The this compound unit can be chemically modified to act as such a monomer. A notable example involves the use of 9,9′-bixanthene-9,9′-diol (BIXANDL) in a novel metal-free strategy known as Cycloketyl Radical Mediated Living Polymerization (CMP). researchgate.net This approach utilizes the bixanthene derivative to mediate a controlled radical polymerization process under mild thermal or photochemical conditions. researchgate.net

The general strategy for creating bixanthene-based monomers involves introducing polymerizable functional groups onto the core structure. These groups can include, but are not limited to, vinyl groups for addition polymerization, or bifunctional groups like amines and carboxylic acids for step-growth polymerization. sigmaaldrich.com For instance, by functionalizing the aromatic rings of the xanthene units, it is possible to create monomers suitable for various polymerization techniques, such as Suzuki coupling, to produce conjugated polymers with a bixanthene linkage, influencing the polymer's conformational and electronic properties. ossila.com

Porous Organic Frameworks (POFs) and their crystalline subclass, Covalent Organic Frameworks (COFs), are materials constructed from organic building blocks linked by strong covalent bonds to form extended, porous structures. mdpi.comresearchgate.net These materials are prized for their high surface area, tunable pore sizes, and structural diversity, making them useful for gas storage, separation, and catalysis. mdpi.comossila.com

The construction of COFs relies on the principle of reticular synthesis, where the geometry of the molecular building blocks dictates the topology of the resulting framework. mdpi.commdpi.com The rigid and well-defined three-dimensional shape of this compound makes it a promising, albeit less explored, candidate as a structural node or linker in POFs and COFs. To be integrated, the bixanthene core would need to be functionalized with reactive groups, such as aldehydes, amines, or boronic acids, which can undergo condensation reactions to form the framework. tcichemicals.com For example, a tetra-functionalized this compound derivative could serve as a tetrahedral node, potentially leading to diamondoid framework topologies, a known structure in flexible MOFs that can exhibit interesting "breathing" behaviors. mdpi.comnih.gov The incorporation of the bulky, propeller-like bixanthene unit could lead to frameworks with unique pore environments and functionalities.

A significant area of research for this compound derivatives is in the field of redox-active materials, particularly for applications in electrochromic systems. researchgate.nethokudai.ac.jp These materials change their optical properties in response to an electrochemical stimulus. Derivatives of this compound, specifically those of the hexaphenylethane type, exhibit dynamic redox behavior. researchgate.net

Research has shown that certain bixanthene-type hydrocarbons can undergo a reversible two-electron oxidation. researchgate.net This process involves the cleavage of the central C9-C9' single bond to form a deeply colored dicationic species. researchgate.net This drastic change in the molecular structure is accompanied by a significant change in the material's absorption in the visible and near-infrared regions, which is the basis of its electrochromic properties. researchgate.net The process is a redox-triggered C-C bond formation and cleavage. researchgate.net

For example, a dispiro hydrocarbon based on a bixanthene-type structure was synthesized and found to have a highly strained and elongated central "ethane" bond. researchgate.net Upon two-electron oxidation, this weak bond cleaves, regenerating a deeply colored dication. This reversible interconversion provides a robust mechanism for an electrochromic system. researchgate.net The ability to tune the electronic properties by modifying the substituents on the xanthene rings allows for the rational design of advanced materials with specific redox potentials and colors. hokudai.ac.jp

Bixanthene Derivative TypeRedox MechanismObserved PropertyPotential Application
Hexaphenylethane-typeReversible two-electron oxidation leading to C-C bond cleavage. researchgate.netDrastic color change upon formation of a dication. researchgate.netElectrochromic materials and devices. researchgate.nethokudai.ac.jp
Dispiro hydrocarbonCleavage of a highly strained C-C bond upon oxidation. researchgate.netInterconversion between a colorless hydrocarbon and a deeply colored dication. researchgate.netMolecular switches and memory. acs.org

Integration of this compound into Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Supramolecular Assemblies and Architectures Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgthno.org The defined shape and electronic character of this compound make it a compelling component for designing complex supramolecular structures.

Host-guest chemistry involves the creation of larger "host" molecules that contain binding sites capable of complexing smaller "guest" molecules or ions. wikipedia.org The propeller-like, clefted structure of this compound provides a potential cavity for encapsulating guest molecules. While direct host-guest studies on the parent this compound are not extensively documented, research on structurally similar compounds provides strong evidence for this potential.

For example, derivatives of 9-phenyl-9-thioxanthene, which share the core xanthene framework, have been shown to be effective hosts. researchgate.net These compounds form crystalline host-guest complexes (clathrates) with a variety of small organic molecules like tetrahydrofuran, furan, and xylenes, demonstrating selectivity in the process. researchgate.net The formation of these complexes is driven by non-covalent interactions between the host and the guest, illustrating the principle of molecular recognition. researchgate.net By analogy, the this compound scaffold could be functionalized to create sophisticated hosts with tailored cavities for selective binding of specific guests, with potential applications in sensing or separation. acs.org

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. unamur.be This bottom-up approach is fundamental to creating complex, functional architectures from simpler molecular components. The dimerization of two xanthene radicals to form this compound can be considered a rudimentary form of self-assembly, driven by the formation of a covalent bond from radical intermediates. acs.orgtdx.cat

More complex hierarchical structures can be envisioned by designing this compound derivatives with specific interacting groups. For instance, introducing hydrogen-bonding moieties or extending the π-conjugated systems on the xanthene units could guide the molecules to self-assemble into well-defined one-dimensional nanofibers, two-dimensional sheets, or three-dimensional crystalline networks. titech.ac.jp The rigid, non-planar shape of the bixanthene core would prevent dense packing, potentially leading to porous or liquid-crystalline phases with unique material properties. The ability to control the assembly process is key to developing advanced materials for electronics and nanotechnology. titech.ac.jp

Metal-Organic Cages (MOCs) and Coordination Polymers Utilizing this compound Linkers

Metal-organic cages (MOCs) are discrete, three-dimensional supramolecular structures formed by the coordination of metal ions with organic ligands. mdpi.combeilstein-journals.org Similarly, coordination polymers are extended networks of metal ions or clusters linked by organic bridging ligands, which can form one-, two-, or three-dimensional structures. nih.govmdpi.comrsc.org The incorporation of this compound derivatives as organic linkers in these assemblies offers a pathway to novel materials with specific geometries and functionalities.

The rigid and well-defined V-shape of the this compound scaffold is instrumental in directing the self-assembly process of MOCs and coordination polymers. By modifying the bixanthene core with coordinating groups, such as carboxylates or pyridyls, at specific positions, chemists can control the connectivity and dimensionality of the resulting metal-organic architecture. nih.govmdpi.com For instance, bixanthene-based dicarboxylic acids can act as linear or angular linkers, depending on the substitution pattern, leading to the formation of diverse network topologies. nih.gov

The propeller-like chirality of the this compound unit can be transferred to the resulting supramolecular structure, leading to the formation of chiral MOCs and coordination polymers. These chiral materials are of significant interest for applications in enantioselective separations, catalysis, and chiroptical sensing.

Table 1: Examples of Metal-Organic Structures with Bixanthene-Type Linkers

Structure TypeMetal IonBixanthene DerivativeResulting ArchitecturePotential Application
Metal-Organic CagePd(II)Dipyridyl-functionalized bixantheneDiscrete M12L24 cageMolecular recognition, encapsulation
Coordination PolymerZn(II)Bixanthene-dicarboxylic acid3D porous frameworkGas storage, separation
Coordination PolymerCu(II)Bixanthene-tetracarboxylic acid2D layered networkCatalysis, sensing

This table presents hypothetical examples based on established principles of MOC and coordination polymer synthesis to illustrate the potential of this compound linkers.

Advanced Applications in Sensing and Detection Technologies

The inherent fluorescence of the xanthene core, combined with the structural features of the this compound scaffold, makes it an excellent platform for the development of advanced fluorescent sensors and probes.

Design Principles for Fluorescent Probes Incorporating Bixanthene Scaffolds

The design of fluorescent probes based on this compound hinges on modulating the electronic properties of the fluorophore in response to a specific analyte. nih.govrsc.org Several key principles are employed:

Photoinduced Electron Transfer (PET): A common strategy involves attaching a receptor unit (for analyte binding) to the bixanthene scaffold through a short spacer. nih.gov In the absence of the analyte, a PET process from the receptor to the excited bixanthene fluorophore quenches the fluorescence. nih.gov Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. nih.govresearchgate.net The efficiency of this process is highly dependent on the energy levels of the receptor and the fluorophore. nih.gov

Intramolecular Charge Transfer (ICT): By introducing electron-donating and electron-accepting groups onto the bixanthene framework, probes with ICT characteristics can be designed. rsc.orgrsc.org The binding of an analyte can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength and providing a ratiometric sensing capability.

Spirocyclization: The equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, open form of a xanthene dye can be exploited for sensing. nih.gov A chemical reaction with the analyte can trigger the opening of the spirocycle, resulting in a dramatic increase in fluorescence. nih.gov This mechanism often provides high selectivity and a significant "turn-on" signal.

Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching, molecules with AIE properties show enhanced emission in the aggregated state. rsc.org Incorporating a spiro-xanthene core into AIE-active molecules can lead to materials with strong luminescence in the solid state, which is beneficial for certain sensing applications. rsc.org

Chemosensors for Specific Analytes Based on Bixanthene-Mediated Binding Mechanisms

The versatility of the this compound scaffold allows for the incorporation of various recognition motifs to create chemosensors for a wide range of analytes.

Metal Ion Sensing: By functionalizing the bixanthene core with chelating agents such as picolylamines or aminoquinolines, selective fluorescent sensors for metal ions like Zn²⁺, Hg²⁺, and Cu²⁺ have been developed. scielo.brmit.edu The binding of the metal ion to the chelating unit perturbs the electronic structure of the probe, leading to a measurable change in its fluorescence properties. scielo.brmit.edu

Anion Sensing: The design of bixanthene-based anion sensors often involves the integration of hydrogen-bonding donors, such as ureas or thioureas. These groups can selectively bind to specific anions through hydrogen bonding interactions, causing a change in the fluorescence output of the bixanthene fluorophore.

Sensing of Neutral Molecules: The detection of neutral molecules, such as sugars or reactive oxygen species, can be achieved by incorporating specific reactive sites or binding pockets into the bixanthene probe. nih.govnih.gov For example, boronic acid moieties can be attached to the bixanthene scaffold to create sensors for saccharides. nih.gov

Table 2: Research Findings on Bixanthene-Based Fluorescent Probes

Probe DesignationAnalyteSensing MechanismKey Finding
Fluorescein-derivative (DMAX)Singlet OxygenReaction-basedDMAX reacts with singlet oxygen to form a highly fluorescent endoperoxide, showing high sensitivity. nih.gov
Spiro[fluorene-9,9′-xanthene] derivativeMechanical StressAggregation-Induced EmissionThe molecule exhibits strong luminescence in the aggregate state and responds to external forces. rsc.org
Thiol-derivatized FluoresceinMercury(II)Chelation-enhanced fluorescenceThe probe demonstrates high selectivity and a "turn-on" fluorescence response to Hg(II) in aqueous media. mit.edu
N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) derivativeGlucoseVibration-Induced EmissionThe receptor can detect glucose and discriminate between closely related monosaccharides in aqueous media. nih.gov

This table summarizes findings from research on fluorescent probes that utilize the xanthene core, a fundamental component of this compound, illustrating the principles applicable to bixanthene-based sensor design.

Advanced Theoretical and Computational Investigations of 9,9 Bixanthene

Electronic Structure and Molecular Orbital Analysis of 9,9'-Bixanthene Derivatives

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound derivatives, computational analysis reveals how modifications to the core structure influence the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) theory is a powerful concept in physical organic chemistry that simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comnumberanalytics.com The interaction between the FMOs of reacting species is a key determinant of the reaction's feasibility and pathway. numberanalytics.comlibretexts.org

In the context of this compound derivatives, FMO analysis can predict how substituents on the xanthene rings will affect their reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its electron-accepting ability (electrophilicity). youtube.com By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO, chemists can anticipate the most likely sites for electrophilic or nucleophilic attack.

For instance, introducing electron-donating groups onto the this compound scaffold would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its electrophilic character. This predictive power is crucial for designing this compound derivatives with tailored reactivity for applications in catalysis or as building blocks in organic synthesis.

A hypothetical example of FMO analysis for substituted this compound derivatives is presented in the table below.

Substituent (R) HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted Reactivity
-H (unsubstituted)-5.8-1.24.6Moderate
-OCH₃ (electron-donating)-5.5-1.14.4Increased Nucleophilicity
-NO₂ (electron-withdrawing)-6.2-1.54.7Increased Electrophilicity

This table is illustrative and based on general chemical principles. Actual values would be obtained from specific computational calculations.

For this compound, ESP maps would likely show a complex distribution of charge, with the oxygen atoms of the xanthene units representing regions of negative potential (electron-rich) and the aromatic protons exhibiting positive potential (electron-poor). The central C9-C9' bond and the surrounding steric bulk would also significantly influence the electrostatic landscape. By analyzing the ESP of various this compound derivatives, researchers can predict how they will interact with other molecules, such as substrates in a catalytic reaction or guest molecules in a host-guest complex. For example, regions of high negative potential are likely to be sites of protonation or coordination to Lewis acids. libretexts.org

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. ineosopen.orgsaskoer.ca While the individual xanthene units of this compound are aromatic, computational studies can quantify the degree of aromaticity and investigate the extent of electron delocalization across the entire molecule. mdpi.comrsc.orgchemrxiv.org

Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to provide a quantitative measure of aromaticity in different parts of the this compound framework. These studies can reveal whether there is significant electronic communication between the two xanthene moieties. The degree of this communication is critical for applications in molecular electronics and photophysics, as it can influence charge transport and energy transfer processes. rsc.org

Computational analysis of the electronic structure of this compound derivatives can also shed light on how structural modifications, such as the introduction of different bridging groups or substituents, affect the electronic coupling between the two halves of the molecule. This understanding is vital for the rational design of this compound-based systems with tunable electronic properties.

Charge Distribution and Electrostatic Potential Mapping

Reaction Pathway Elucidation and Transition State Analysis

For this compound, computational studies can be employed to elucidate the mechanisms of its synthesis and its role in catalytic cycles. For example, in the synthesis of this compound derivatives, computational modeling can help to understand the key bond-forming steps and identify any high-energy intermediates or transition states that might limit the reaction yield. nih.gov

In catalytic applications where this compound-based ligands are used, computational investigations can trace the entire catalytic cycle. riken.jp This includes modeling the coordination of the substrate to the metal center, the transformation of the substrate, and the release of the product. By calculating the energies of all species along the reaction coordinate, the rate-determining step can be identified, providing crucial information for optimizing the catalyst's performance. mdpi.comfrontiersin.org

One of the most valuable applications of computational chemistry is the prediction of reaction outcomes. nih.gov For reactions involving this compound derivatives, computational models can predict not only the feasibility of a reaction but also its selectivity. mdpi.comnih.govchemrxiv.org

By comparing the activation energies of different possible reaction pathways, the most likely product can be determined. numberanalytics.com For instance, in reactions where a substituent can be introduced at multiple positions on the this compound scaffold, computational analysis of the transition state energies for each possible regioisomer can predict the regioselectivity of the reaction. mdpi.com This predictive capability is instrumental in guiding synthetic efforts and avoiding the laborious trial-and-error process of experimental optimization.

The table below provides a hypothetical example of how computational analysis could be used to predict the regioselectivity of a reaction on a substituted this compound.

Reaction Site Transition State Energy (kcal/mol) Predicted Major Product
Position 225.4
Position 422.1Yes
Position 628.9

This table is illustrative. The actual values and predicted outcomes would depend on the specific reaction and computational methodology.

Solvation Models and Environmental Effects in Computational Chemistry

The chemical behavior and properties of molecules are significantly influenced by their environment, particularly when in solution. Computational chemistry employs solvation models to account for the effects of the solvent on a solute, such as this compound. These models are crucial for accurately predicting various molecular properties, from reaction kinetics to spectroscopic signatures. nih.gov

Solvation models can be broadly categorized into two types: explicit and implicit. muni.czreadthedocs.io

Explicit Solvation Models: These models treat individual solvent molecules as distinct entities. This approach provides a detailed, atomistic picture of the solute-solvent interactions. However, it is computationally expensive due to the large number of particles that need to be simulated. readthedocs.ionih.gov

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a defined dielectric constant. muni.czreadthedocs.io The solute is placed within a cavity in this continuum. This approach is less computationally demanding and often provides a good balance between accuracy and computational cost for many applications. readthedocs.ionih.gov

Several implicit solvation models are commonly used in computational chemistry, including:

Polarizable Continuum Model (PCM): This is a widely used model that creates a solute-shaped cavity within the dielectric continuum.

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the electrostatic potential at the cavity surface. muni.cz

SMD (Solvation Model based on Density): This model uses the full solute electron density to calculate the interaction with the solvent, offering improved accuracy for a wide range of solvents. muni.czchemrxiv.org

The choice of solvation model can significantly impact the calculated properties of this compound. For instance, the solvent environment can affect the molecule's conformational equilibrium, electronic transition energies, and vibrational frequencies. Therefore, careful selection of an appropriate solvation model is essential for obtaining reliable computational predictions that can be compared with experimental data. nih.govmdpi.com

Computational Prediction of Spectroscopic Signatures

Computational chemistry has become an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. nih.gov These theoretical predictions provide valuable insights into the molecule's structure, dynamics, and electronic properties. avcr.cz

Prediction of Vibrational Spectra (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. uni-siegen.denih.gov Each vibrational mode has a characteristic frequency and intensity, which provides a unique "fingerprint" of the molecule. nih.govlibretexts.org

Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of molecules. researchgate.netresearchgate.net The process typically involves:

Geometry Optimization: The molecule's geometry is optimized to find its most stable conformation. mdpi.com

Frequency Calculation: The vibrational frequencies are then calculated by determining the second derivatives of the energy with respect to the atomic coordinates. unige.chnih.gov

The calculated vibrational spectra can be used to:

Assign the experimentally observed IR and Raman bands to specific vibrational modes. avcr.czresearchgate.net

Distinguish between different isomers or conformers of a molecule.

Study the effects of isotopic substitution on the vibrational spectrum.

For this compound, computational predictions of its IR and Raman spectra can help in understanding the vibrational modes associated with the xanthene units and the central C-C bond.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

Mode NumberCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)Calculated Raman Activity (Å⁴/amu)Vibrational Assignment (Description)
1306515.2120.5Aromatic C-H Stretch
2161085.755.3Aromatic C=C Stretch
3148545.330.1CH₂ Scissoring
41240150.915.8Asymmetric C-O-C Stretch
5103025.15.2Symmetric C-O-C Stretch
688010.595.7C-C Stretch (Inter-ring)

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Calculation of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. edinst.com These techniques are used to study the electronic structure and excited-state properties of compounds. uchile.clmdpi.comnih.gov

Time-dependent density functional theory (TD-DFT) is a powerful computational method for calculating the electronic absorption and emission spectra of molecules. rsc.org The calculation provides information about the excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π → π*). uchile.clrsc.org

For this compound, computational predictions of its UV-Vis and fluorescence spectra can help to:

Understand the origin of the observed absorption and emission bands. mdpi.com

Investigate the influence of substituents on the electronic properties. nih.gov

Predict the color and photophysical properties of related compounds.

Table 2: Hypothetical Calculated Electronic Transitions for this compound

TransitionExcitation Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3500.05HOMO → LUMO
S₀ → S₂3200.12HOMO-1 → LUMO
S₀ → S₃2950.85HOMO → LUMO+1

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism, Optical Rotation)

Chiroptical spectroscopy deals with the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org These techniques, such as electronic circular dichroism (ECD) and optical rotation (OR), are essential for determining the absolute configuration of chiral compounds. mdpi.comrsc.org

This compound can exist as atropisomers, which are stereoisomers arising from restricted rotation around a single bond. These atropisomers are chiral and can be distinguished by their chiroptical properties.

Computational methods can predict the ECD and OR of chiral molecules. mdpi.com By comparing the calculated spectra with the experimental data, it is possible to assign the absolute configuration of the enantiomers. mdpi.combeilstein-journals.org The sign and magnitude of the specific rotation, a measure of optical activity, can also be calculated. wikipedia.orglibretexts.orglibretexts.org

The computational prediction of chiroptical properties for this compound is crucial for:

Assigning the absolute configuration of its enantiomers. acs.orgresearchgate.net

Understanding the relationship between its structure and chiroptical response. d-nb.inforsc.org

Designing new chiral materials with specific optical properties. researchgate.net

Table 3: Hypothetical Calculated Chiroptical Properties for (P)-9,9'-Bixanthene

PropertyCalculated ValueWavelength (nm)
Specific Rotation [α]D+120.5 deg·mL·g⁻¹·dm⁻¹589
ECD (Δε)+15254
ECD (Δε)-10280

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Future Perspectives and Research Frontiers for 9,9 Bixanthene Chemistry

Emerging Synthetic Methodologies for Architecturally Complex Bixanthene Derivatives

The synthesis of 9,9'-bixanthene and its derivatives has traditionally been approached through methods such as the oxidative dimerization of xanthene. acs.orguni-koeln.deacs.org However, the demand for more complex and functionally diverse bixanthene structures necessitates the development of more advanced and versatile synthetic strategies. Current research is focused on creating intricate molecular designs that go beyond simple dimerization. researchgate.netunisi.it

One promising area is the development of multicomponent reactions, which allow for the one-pot synthesis of complex xanthene derivatives from simple starting materials. mdpi.com These methods offer an efficient and atom-economical route to novel structures that can serve as precursors to architecturally complex bixanthenes. Additionally, modern catalytic techniques, including photocatalysis, biocatalysis, and electro-organic chemistry, are being explored to enable the synthesis of bixanthene derivatives with high levels of control over their three-dimensional structure. unisi.it The development of these methodologies will be crucial for accessing a wider range of bixanthene-based molecules with tailored properties.

Discovery of Novel Catalytic Applications and High-Performance Catalyst Systems

The development of high-performance catalyst systems is a central theme in modern chemistry, and this compound derivatives are emerging as promising scaffolds for the design of novel catalysts. numberanalytics.com The rigid and well-defined geometry of the bixanthene framework can be exploited to create specific catalytic pockets, leading to high selectivity in chemical transformations.

Recent efforts have focused on incorporating bixanthene units into larger, more complex catalyst structures. For instance, ruthenium complexes bearing bixanthene-type ligands have been investigated for their catalytic activity in oxidation reactions. tdx.cat The formation of this compound as a dimerization product in some of these reactions points to the involvement of radical intermediates and a Hydrogen Atom Transfer (HAT) mechanism. acs.orgtdx.cat The design of novel catalyst systems, such as those based on magnetic nanoparticles functionalized with bixanthene derivatives, offers the potential for recyclable and highly efficient catalysts for a variety of organic transformations, including the synthesis of xanthene derivatives themselves. researchgate.netchemmethod.com

Integration into Next-Generation Functional Materials with Tunable and Responsive Properties

The unique electronic and photophysical properties of this compound derivatives make them attractive candidates for the development of next-generation functional materials. titech.ac.jphokudai.ac.jp These materials are designed to exhibit tunable and responsive behaviors, making them suitable for a wide range of applications, from electronics to sensing. titech.ac.jp

A key area of interest is the development of electrochromic materials based on this compound-type hexaphenylethane derivatives. researchgate.net These materials can change their color in response to an electrical stimulus, a property that is highly desirable for applications such as smart windows and displays. The ability to tune the redox properties of these molecules through chemical modification allows for the creation of materials with specific and predictable responses. hokudai.ac.jp Furthermore, the incorporation of bixanthene units into polymeric structures is being explored as a strategy for creating sustainable and recyclable functional materials with tailored properties. rsc.orgnih.gov

Development of this compound-Based Tools for Advanced Chemical Research

Beyond their applications in materials science and catalysis, this compound derivatives are also being developed as sophisticated tools for fundamental chemical research. Their well-defined structures and predictable reactivity make them ideal systems for studying complex chemical phenomena.

One notable application is in the study of reaction mechanisms. For example, the formation of this compound in certain oxidation reactions provides valuable insight into the underlying radical pathways. acs.orgacs.orgacs.org The dimerization of xanthene radicals to form this compound is a clear indicator of a Hydrogen Atom Transfer (HAT) mechanism. acs.orgtdx.cat Additionally, the unique photophysical properties of some bixanthene derivatives are being harnessed to create fluorescent probes for detecting reactive species in biological systems. researchgate.net

Exploration of Uncharted Reactivity Patterns and Advanced Mechanistic Insights

While the basic reactivity of the this compound core is relatively well-understood, there remains significant scope for exploring new and uncharted reactivity patterns. A deeper understanding of the factors that govern the chemical behavior of these molecules will be crucial for the rational design of new catalysts and materials.

Advanced computational methods, such as density functional theory (DFT), are being employed to gain deeper mechanistic insights into reactions involving bixanthene derivatives. rsc.org These theoretical studies, in conjunction with experimental investigations, can help to elucidate complex reaction pathways and identify key intermediates. nih.gov For example, understanding the factors that control the competition between radical dimerization to form this compound and other reaction pathways, such as oxygen-atom transfer, is a key area of ongoing research. acs.orgacs.orgacs.org

Challenges and Opportunities in Atropisomer Control and Enantioselective Synthesis

A significant challenge in this compound chemistry is the control of atropisomerism. Due to the restricted rotation around the C9-C9' single bond, many substituted 9,9'-bixanthenes can exist as stable, non-interconverting rotational isomers, or atropisomers. The selective synthesis of a single atropisomer is a major goal, as the different isomers can have distinct chemical and physical properties.

The development of methods for the enantioselective synthesis of chiral this compound derivatives is a particularly important area of research. rsc.org Chiral bixanthenes have potential applications as ligands in asymmetric catalysis, where the precise three-dimensional arrangement of the molecule is critical for achieving high levels of stereocontrol. Strategies for achieving atropisomer control include the use of chiral catalysts, the introduction of bulky substituents to restrict rotation, and the separation of atropisomers through chiral chromatography.

Interdisciplinary Research Directions Beyond Traditional Organic and Materials Chemistry

The future of this compound chemistry will increasingly involve interdisciplinary collaborations that bridge the gap between traditional organic and materials chemistry and other scientific fields. hokudai.ac.jparxiv.orgresearchgate.netwhiterose.ac.uk The unique properties of bixanthene derivatives make them relevant to a wide range of research areas, from medicine to engineering. arxiv.orgnih.gov

For example, the development of biocompatible and biodegradable bixanthene-based materials could have a significant impact on the field of bioelectronics and regenerative medicine. nih.govrsc.org In addition, the integration of bixanthene derivatives into advanced sensor technologies could lead to new tools for environmental monitoring and medical diagnostics. nih.gov As the complexity of scientific challenges continues to grow, interdisciplinary approaches will be essential for unlocking the full potential of this compound chemistry. arxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9,9'-bixanthene, and how do reaction conditions influence product yield?

  • This compound is primarily synthesized via radical-mediated dimerization of xanthene. Key methods include:

  • Oxidation with [Ru(O)(bpy)₂(py)]²⁺ : Produces a mixture of xanthone and this compound, with xanthone as the major product due to faster radical trapping .
  • FeIII(Hbim) as an oxidant : Yields this compound exclusively, indicating slower radical trapping rates favoring dimerization .
  • Photochemical dehydrogenation : Reaction of 2-methyl xanthene under sunlight (without oxygen) produces 2,2'-dimethyl-9,9'-bixanthene .
    • Critical parameters : Oxidant type, substrate concentration, and reaction atmosphere (e.g., O₂ vs. N₂) significantly affect product distribution. For example, MnO₄⁻ yields only xanthone, highlighting the need for mechanistic control .

Q. Which spectroscopic techniques are recommended for characterizing this compound and verifying its dimeric structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the absence of α/γ hydrogens and symmetry in the dimeric structure .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Provides definitive structural proof, particularly for substituted derivatives (e.g., 2,2'-dimethyl-9,9'-bixanthene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distributions reported for xanthene oxidation under different catalytic systems?

  • Mechanistic studies :

  • Radical scavengers : Introduce TEMPO or other radical inhibitors to test if dimerization is suppressed, confirming radical intermediacy .
  • Kinetic analysis : Monitor reaction progress using pseudo-first-order kinetics (e.g., via UV-Vis or EPR) to compare radical trapping rates across oxidants .
  • Catalyst specificity : Compare MnO₄⁻ (xanthone-only) vs. FeIII(Hbim) (bixanthene-only) to correlate oxidant redox potential with product selectivity .

Q. What experimental evidence supports the radical-mediated mechanism in this compound formation, and how can such mechanisms be validated?

  • EPR spectroscopy : Detect transient xanthenyl radicals during reactions using spin-trapping agents like DMPO .
  • Isotopic labeling : Use deuterated xanthene to study kinetic isotope effects (KIE), which would indicate C–H bond cleavage as a rate-determining step .
  • Competition experiments : Co-react xanthene with substrates having varying C–H bond strengths to assess radical stability and selectivity .

Q. In photochemical synthesis of this compound derivatives, how do reaction parameters like wavelength and solvent affect reaction efficiency?

  • Wavelength optimization : Use monochromatic light sources to determine the optimal λ for initiating dehydrogenation (e.g., UV vs. visible light) .
  • Solvent polarity : Non-polar solvents (e.g., benzene) favor radical recombination by reducing solvation effects, enhancing dimer yields .
  • Oxygen exclusion : Reactions under inert atmospheres (N₂/Ar) prevent competing oxygenation pathways, as seen in systems where O₂ suppresses bixanthene formation .

Q. How can researchers reconcile the absence of this compound in certain catalytic systems despite radical formation hypotheses?

  • Mechanistic divergence : In systems using catalysts like A/FeCl₃, the lack of bixanthene suggests non-radical pathways (e.g., concerted oxygen insertion) dominate. Validate via kinetic isotope effect (KIE) studies or computational modeling .
  • Radical lifetime analysis : Use laser flash photolysis to measure radical half-lives; shorter lifetimes may preclude dimerization under specific conditions .

Methodological Guidance

  • Data contradiction analysis : When conflicting results arise (e.g., bixanthene presence/absence), systematically vary oxidants, concentrations, and atmospheres to isolate mechanistic variables .
  • Advanced characterization : Pair experimental data (EPR, kinetics) with DFT calculations to map potential energy surfaces for radical recombination vs. oxidation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.